2-Methoxy-5-sulfamoylbenzamide

Description

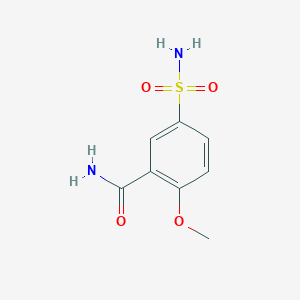

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKYLVJCMKDNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52395-25-2 | |

| Record name | 2-Methoxy-5-sulfamoylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHOXY-5-SULFAMOYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZFR2SNF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes to the 2-Methoxy-5-sulfamoylbenzamide Core

The fundamental structure of this compound can be assembled through several reliable synthetic pathways. A common and straightforward method involves the amidation of 2-methoxy-5-sulfamoylbenzoic acid. In this approach, the carboxylic acid is activated and then reacted with an amine. For instance, reacting 2-methoxy-5-sulfamoylbenzoic acid with triethylamine (B128534) and 1-methanesulfonyloxy-1,2,3-benzotriazole in anhydrous tetrahydrofuran (B95107) generates an active intermediate. Subsequent addition of an amine, such as 1-ethyl-2-aminomethylpyrrolidine, leads to the formation of the corresponding N-substituted this compound derivative. prepchem.com

Another established route starts from the methyl or ethyl ester of 2-methoxy-5-sulfamoylbenzoic acid. This ester can be directly reacted with an amine, often at elevated temperatures, to form the amide bond. For example, heating methyl 2-methoxy-5-sulfamoylbenzoate with (S)-1-ethyl-2-aminomethyltetrahydropyrrolidine, with or without a solvent like isopropanol (B130326) or ethylene (B1197577) glycol, yields the desired benzamide (B126) derivative. patsnap.com This method is particularly useful for synthesizing specific isomers like Levosulpiride. patsnap.com

A multi-step synthesis beginning with more basic starting materials is also documented. One such pathway starts with the chlorosulfonation of 3-nitrobenzoic acid, followed by amination to form the sulfonamide. The nitro group is then reduced, and subsequent steps lead to the formation of the this compound core. scispace.com An alternative route involves the bromination of 4-methoxybenzenesulfonamide, followed by cyanation and then alcoholysis and hydrolysis to yield 2-methoxy-5-sulfonamide benzoic acid, a key intermediate. google.com Furthermore, a method starting from 2-methoxy-5-chlorobenzoic acid methyl ester utilizes a copper-catalyzed reaction with sodium aminosulfinate to introduce the sulfamoyl group. google.com

| Starting Material | Key Reagents | Product | Reference |

| 2-Methoxy-5-sulfamoylbenzoic acid | Triethylamine, 1-methanesulfonyloxy-1,2,3-benzotriazole, 1-ethyl-2-aminomethylpyrrolidine | 1-ethyl-2-(2-methoxy-5-sulfamoylbenzamidomethyl)pyrrolidine | prepchem.com |

| Methyl 2-methoxy-5-sulfamoylbenzoate | (S)-1-ethyl-2-aminomethyltetrahydropyrrolidine, Ethanol | Levosulpiride | patsnap.com |

| 2-Methoxy-5-chlorobenzoic acid methyl ester | Sodium aminosulfinate, Cuprous bromide, THF | Methyl 2-methoxy-5-sulfamoylbenzoate | google.com |

| 3-Nitrobenzoic acid | Chlorosulfonic acid, Amine, Thionyl chloride | N-substituted 3-(N-substituted sulfamoyl)-5-nitrobenzamide | scispace.com |

Advanced Strategies for Enantioselective Synthesis

The synthesis of specific enantiomers of this compound derivatives is critical, as different stereoisomers often exhibit distinct pharmacological profiles. Levosulpiride, the (S)-enantiomer of sulpiride (B1682569), is a prominent example. patsnap.com

Enantioselective synthesis is typically achieved by using chiral starting materials or through optical resolution. One method involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid or its ester with a specific enantiomer of an amine, such as (S)-1-ethyl-2-aminomethylpyrrolidine. patsnap.comgoogle.com This approach directly leads to the formation of the desired chiral product. For instance, reacting ethyl 2-methoxy-5-sulfamoylbenzoate with (S)-1-ethyl-2-aminomethyltetrahydropyrrolidine at 80°C yields the (S)-enantiomer with high purity. patsnap.com

Optical resolution of a racemic mixture is another common strategy. This can be performed on a key intermediate. For example, the resolution of a morpholine-based intermediate using a chiral acid like (-)- or (+)-N-(p-toluenesulfonyl)glutamic acid has been described to prepare the separate (R) and (S) enantiomers, which are then used in subsequent steps to build the final chiral benzamide derivative. Asymmetric synthesis methods, such as the enantioselective hydration of a meso-alkene using a chiral catalyst like (R)-MOP, can be employed to create chiral intermediates for the synthesis of complex, rigid amino acid derivatives based on a benzamide scaffold. beilstein-journals.org

| Strategy | Key Component/Reagent | Target Molecule/Intermediate | Reference |

| Chiral Amine Substrate | (S)-1-ethyl-2-aminomethyltetrahydropyrrolidine | Levosulpiride | patsnap.com |

| Optical Resolution | (-)-N-(p-toluenesulfonyl)glutamic acid | (R)-(-)-[4-(4-fluorobenzyl)-2-morpholinyl]methyl p-toluenesulfonate | |

| Asymmetric Catalysis | [Pd(C3H5)Cl]2 / (R)-MOP | Chiral tricyclic amino acid derivatives | beilstein-journals.org |

Diversification of the Benzamide Moiety for Structure-Activity Relationship Studies

To explore and optimize the biological activity of this compound, extensive Structure-Activity Relationship (SAR) studies are conducted. These studies involve systematically modifying the benzamide portion of the molecule and evaluating the impact of these changes on efficacy and selectivity. nih.govnih.gov

Modifications often target the N-substituent of the amide. The nature of this substituent can significantly influence the compound's interaction with its biological target. For instance, in a series of benzamide analogs designed as nicotinic receptor modulators, altering the chain length and introducing halogen atoms on the pyridyl ring attached to the amide nitrogen resulted in significant changes in potency. nih.gov Similarly, in a study of sulfamoyl benzamidothiazoles, modifications at various sites, including the phenyl ring attached to the thiazole (B1198619), were explored to identify more potent compounds that prolong NF-κB activation. nih.gov

Another diversification strategy involves altering the substitution pattern on the benzoyl ring itself, beyond the core 2-methoxy-5-sulfamoyl groups. The introduction of different functional groups can modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. SAR studies on amino-substituted benzamide derivatives have shown that the position and number of hydroxy groups can significantly enhance antioxidant properties. acs.org In the development of inhibitors for enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a one-pot synthesis was used to create parallel substitutions on both the sulfonamide and carboxamide groups, leading to a diverse library of compounds for screening. rsc.org

| Modification Strategy | Molecular Target/Application | Key Findings from SAR Studies | Reference(s) |

| Varying N-substituent (pyridyl moiety) | Neuronal nicotinic receptors | Increasing chain length or adding halogens decreased potency. | nih.gov |

| Modifying substituents on the thiazole ring | NF-κB activation | Identified sites on the scaffold that tolerated modification, yielding more potent compounds. | nih.gov |

| Introducing hydroxy groups on N-phenyl ring | Antioxidant agents | Hydroxy groups shift reactivity and enhance antioxidative features. | acs.org |

| Parallel substitution on sulfonamide and carboxamide | h-NTPDase inhibitors | Generated a diverse library leading to the identification of sub-micromolar inhibitors. | rsc.org |

| Altering substituents on the benzoyl ring | PD-1/PD-L1 Antagonists | Hydrophilic tails provided significant contributions to inhibitory activities through hydrogen bond interactions. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. For benzamide synthesis, this includes using environmentally benign solvents, employing catalysts, and utilizing energy-efficient reaction conditions. mdpi.com

A key green approach is the replacement of hazardous organic solvents with water. The synthesis of various benzamide and related heterocyclic derivatives has been successfully demonstrated in water, often with improved yields and shorter reaction times. researchgate.nettandfonline.com For example, the synthesis of benzamide-dioxoisoindoline derivatives was achieved using ultrasound irradiation in water without any catalyst. researchgate.net

The use of catalysts, particularly recyclable ones, is another cornerstone of green synthesis. Iron salts like FeF3 have been used as low-cost, sustainable catalysts for the synthesis of substituted benzazoles in water. bohrium.com Microwave-assisted synthesis is also a prominent green technique, as it can significantly reduce reaction times and energy consumption. The coupling of aryl hydrazides with coumarin (B35378) derivatives to form benzamide-like structures has been efficiently performed in water under microwave irradiation, achieving high yields in minutes. tandfonline.com These general green methodologies, such as using water as a solvent, employing recyclable catalysts, and utilizing microwave irradiation, are applicable to the synthesis of this compound and its derivatives to create more sustainable manufacturing processes. mdpi.comresearchgate.net

Iii. Molecular Mechanisms of Action and Biological Target Engagement

Dopamine (B1211576) Receptor Antagonism

Sulpiride (B1682569) is a substituted benzamide (B126) derivative that functions as a selective antagonist of dopamine receptors, a key mechanism in its use as an antipsychotic agent. drugbank.comnih.govpatsnap.com Unlike many other antipsychotics, Sulpiride exhibits a high degree of selectivity, showing minimal affinity for adrenergic, cholinergic, histaminergic, or serotonergic receptors. nih.govpatsnap.com Its action is primarily concentrated on the D2-like family of dopamine receptors. nih.gov

Selective Binding to Dopamine D2 and D3 Receptors

Research has consistently demonstrated that Sulpiride is a selective antagonist of both dopamine D2 and D3 receptors. drugbank.commedchemexpress.com While early pharmacological reports suggested selectivity for only D2 receptors, further studies confirmed its blocking activity at D3 and D4 receptors as well. nih.gov The affinity for D2 and D3 receptors is quite similar, making it difficult to attribute its effects to one receptor subtype over the other. nih.gov The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of the drug required to inhibit 50% of receptor binding. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) | Source |

|---|---|---|

| Dopamine D2 | 20.6 nM | guidetopharmacology.org |

| Dopamine D2 | 29 nM | guidetopharmacology.org |

| Dopamine D2 | 181 nM | researchgate.net |

| Dopamine D3 | 17.5 nM | researchgate.net |

| Dopamine D3 | 42 nM | guidetopharmacology.org |

| Dopamine D3 | 88 nM | guidetopharmacology.org |

Characterization of Receptor-Ligand Interactions

The interaction between Sulpiride and the D2/D3 receptors involves specific amino acid residues within the receptor's binding pocket. In silico modeling studies have identified potential interactions with residues Asp-119 and Phe-417 of the D2 receptor. drugbank.com The binding mode of substituted benzamides like Sulpiride differs from that of other antipsychotic classes such as butyrophenones, suggesting they interact with different, though potentially overlapping, sites within the receptor. nih.gov

The binding of Sulpiride is notably dependent on the presence of sodium ions. nih.govplos.org The affinity of Sulpiride for both D2 and D3 receptors is significantly increased (by 15- to 17-fold) in the presence of sodium chloride. plos.org This effect is abolished when a key aspartate residue (Asp2.50) in the allosteric sodium binding site is mutated, indicating that sodium ions allosterically modulate the receptor's conformation to favor Sulpiride binding. plos.org This sodium sensitivity is a characteristic feature of substituted benzamide ligands. plos.orgelifesciences.org

Structural studies and mutagenesis experiments have also revealed that the second extracellular loop (E2) of the D2 receptor folds down into the transmembrane domain, forming part of the ligand-binding crevice and contributing to ligand selectivity. pnas.org Furthermore, computational analyses have pointed to the formation of cation-π interactions between Sulpiride and aromatic residues like tryptophan (Trp) and phenylalanine (Phe) within the D5 receptor binding site, a type of interaction that may also be relevant for D2/D3 binding. nih.gov

Post-Receptor Signaling Pathway Modulation

Dopamine D2-like receptors, including D2 and D3, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins of the Gi/o family. nih.govpnas.org Upon activation by dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov As an antagonist, Sulpiride blocks the binding of dopamine, thereby preventing this inhibitory signaling cascade. drugbank.com

Studies using Go-deficient mice have revealed that the ability of GTP to regulate the binding affinity of dopamine to D2 receptors is absent, suggesting that most of the downstream effects of D2 receptor activation are mediated specifically by the Go subunit, rather than other Gi subunits. pnas.org Sulpiride's antagonism would therefore primarily interfere with Go-mediated signaling.

More recent phosphoproteomic analyses have provided a broader view of the signaling pathways modulated by Sulpiride. These studies show that Sulpiride treatment affects cellular processes beyond simple cAMP regulation, including the phosphorylation of proteins involved in DNA organization and microtubule dynamics. acs.org Additionally, signaling pathways implicated in D2 receptor-mediated effects, such as the PI3K/mTOR/Akt and PI3K/PKCαβII/ERK1/2 cascades, are consequently modulated by Sulpiride's antagonistic action. nih.gov The mechanism can also involve cross-inhibition between G-protein coupled D2R and P2Y2R signaling pathways in certain cell types, an inhibition that is reversed by Sulpiride. researchgate.net

Carbonic Anhydrase Inhibition

In addition to its well-documented effects on dopamine receptors, Sulpiride, which possesses a primary sulfonamide group in its structure, also functions as an inhibitor of carbonic anhydrases (CAs). nih.govrug.nlresearchgate.net Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in numerous physiological processes. nih.gov

Differential Inhibition Profiles Across Human Carbonic Anhydrase Isoforms (e.g., hCA I, II, VII, IX, XII)

Sulpiride exhibits a differential inhibition profile against the various human carbonic anhydrase (hCA) isoforms. rug.nlnih.gov It is an effective inhibitor of hCA II, the most physiologically widespread isoform, but shows weaker inhibition against the cytosolic hCA I and the membrane-bound hCA IV. rug.nlnih.gov The inhibitory potency of Sulpiride against hCA II is comparable to that of dichlorophenamide, a clinically used antiglaucoma sulfonamide. rug.nlnih.gov While specific inhibition constants for all isoforms are not always reported, the literature indicates that Sulpiride is often included in broader studies of CA inhibitors targeting isoforms such as hCA VII, IX, and XII, which are relevant in various pathologies including neuropathic pain and cancer. nih.govopenaccessjournals.commdpi.com

| Isoform | Inhibition Constant (Ki) | Source |

|---|---|---|

| hCA I | 1200 nM | rug.nlnih.gov |

| hCA II | 40 nM | rug.nlnih.gov |

| hCA IV | 620 nM | rug.nlnih.gov |

Kinetic and Thermodynamic Aspects of Enzyme Inhibition

The molecular basis for the inhibition of carbonic anhydrase by Sulpiride has been elucidated by X-ray crystallography of its adduct with hCA II. rug.nlnih.gov The binding mechanism is similar to that of other sulfonamide inhibitors, where the deprotonated sulfonamide moiety coordinates directly to the zinc ion (Zn2+) in the enzyme's active site, displacing the zinc-bound water molecule that is essential for catalysis. rug.nlnih.gov

However, the interaction of Sulpiride's organic scaffold with the enzyme active site shows unique features. nih.gov Crystallographic data revealed an unprecedented hydrogen bond between the imino group of Sulpiride's carboxamide moiety and a water molecule within the active site. rug.nlnih.gov Another distinct feature is a unique stacking interaction between the N-methyl-pyrrolidine ring of Sulpiride and the aromatic ring of the amino acid residue Phe-131 in the active site. nih.gov

While detailed studies on the specific binding thermodynamics (e.g., changes in enthalpy and entropy) and kinetics (association and dissociation rates) of the Sulpiride-CA interaction are not extensively documented, the general principles are well-established for sulfonamide inhibitors. nih.govcambridge.orgcambridge.org Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to determine these parameters, providing a deeper understanding of the structure-energy relationships that govern inhibitor potency and selectivity. nih.govvu.ltresearchgate.net Such analyses are crucial for the rational design of more potent and isoform-selective carbonic anhydrase inhibitors. nih.gov

Structural Elucidation of Enzyme-Inhibitor Complexes (e.g., X-ray Crystallography)

X-ray crystallography has been a pivotal technique in understanding how 2-Methoxy-5-sulfamoylbenzamide and its derivatives interact with their enzymatic targets at an atomic level. nih.govbiologiachile.cl This method allows for the three-dimensional visualization of the enzyme-inhibitor complex, revealing the specific binding modes and key interactions that are crucial for inhibitory activity.

For instance, studies on carbonic anhydrase (CA) isozymes have utilized X-ray crystallography to elucidate the binding of various sulfamoyl-benzoates. These studies have shown how the primary sulfonamide group, a hallmark of CA inhibitors, anchors the molecule within the active site. nih.govresearchgate.net The structural analysis of these complexes has been instrumental in explaining the selectivity of certain derivatives for specific CA isozymes, such as the tumor-associated CAIX. nih.govresearchgate.net The crystal structures reveal how different substituents on the benzamide ring can form additional interactions with amino acid residues in the active site, thereby influencing binding affinity and selectivity. nih.govresearchgate.net

Modulatory Effects on Other Biological Targets

Beyond its well-established role as a carbonic anhydrase inhibitor, this compound and its structural analogs have been shown to modulate the activity of several other important biological targets.

Derivatives of sulfamoyl benzamide have been investigated as potential activators of glucokinase (GK), a key enzyme in glucose metabolism. chitkara.edu.innih.gov Glucokinase activators are of interest for the treatment of type 2 diabetes. acu.edu.indntb.gov.ua In silico docking studies have been employed to predict the binding interactions of these compounds within the allosteric site of the GK enzyme. chitkara.edu.inscispace.com These computational models, combined with in vitro assays, have helped identify sulfamoyl benzamide derivatives that can enhance glucokinase activity. nih.govacu.edu.in

The compound and its derivatives have demonstrated inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are involved in various physiological and pathological processes, including thrombosis, inflammation, and cancer. rsc.org Certain sulfamoyl-benzamide derivatives have shown selective inhibition of different h-NTPDase isoforms. For example, some compounds have been found to be potent inhibitors of h-NTPDase1 and h-NTPDase3, while others selectively block h-NTPDase2 and h-NTPDase8. rsc.orgresearchgate.net The structure-activity relationship studies indicate that modifications to the benzamide structure significantly influence the inhibitory potency against different NTPDases.

A significant area of research has been the investigation of sulfamoylbenzamide (SBA) derivatives as inhibitors of hepatitis B virus (HBV) nucleocapsid assembly. nih.govnih.gov These compounds have been shown to dose-dependently inhibit the formation of pregenomic RNA (pgRNA)-containing nucleocapsids, a critical step in the HBV replication cycle. nih.govresearchgate.net Mechanistic studies have revealed that the HBV core protein is the molecular target of these SBAs. nih.gov By disrupting capsid assembly, these compounds can prevent the formation of new viral particles. mdpi.com

Research has indicated that this compound is an inhibitor of lysosomal phospholipase A2 (LPLA2 or PLA2G15). nih.gov This enzyme plays a role in lipid metabolism within the lysosome. researchgate.netuniprot.org Inhibition of LPLA2 has been linked to drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids (B1166683) in lysosomes. nih.govnih.gov A study that screened a library of drugs found that many compounds that inhibit LPLA2 also cause phospholipidosis. nih.govnih.gov

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Benzamide (B126) Ring and Substituents

The benzamide ring and its substituents are critical for the activity of this class of compounds. Modifications at different positions on this ring have been shown to significantly impact receptor affinity and selectivity. For instance, in the development of antipsychotic agents, manipulation of the aromatic substituents on the benzamide core, using sulpiride (B1682569) as a model, led to compounds with increased potency and selectivity for dopamine (B1211576) D2-like receptors. nih.gov

The nature and position of substituents on the benzamide scaffold are crucial. nih.gov Studies on benzamide derivatives have shown that the presence of specific groups, such as chloro, cyano, or nitro groups at the 4-position of the benzamide ring, can lead to excellent affinity for the sigma-1 receptor. nih.gov Furthermore, the substitution pattern on the benzamide ring plays a role in receptor selectivity. For example, in D4 dopamine receptors, polar substituents at the 4- and 5-positions of the benzamide ring appear to be critical for enhanced binding affinity. nih.gov

The development of raclopride, a 3,5-dichloro analogue of sulpiride, highlighted that each position on the aromatic ring has a distinct SAR. nih.gov Optimizing substituents at these positions independently can further enhance affinity for dopamine D2-like receptors. nih.gov Research has also demonstrated that the presence of a large, lipophilic substituent at the 5-position of the aromatic ring can increase potency. nih.gov

Interactive Table: Impact of Benzamide Ring Modifications

| Modification | Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|

| 3,5-dichloro substitution | Increased affinity for D2-like receptors | Raclopride analogues | nih.gov |

| 4-position substitution (Cl, CN, NO2) | Excellent affinity for sigma-1 receptor | Benzamide-derived sigma-1 ligands | nih.gov |

| 5-position lipophilic substituent | Increased potency | 6-hydroxy-2-methoxybenzamides | nih.gov |

| Polar 4- & 5-substituents | Enhanced binding to D4 receptors | Substituted benzamides | nih.gov |

Impact of Sulfamoyl Group Modifications on Biological Activity

The sulfamoyl group is a key functional group that contributes significantly to the biological activities of 2-Methoxy-5-sulfamoylbenzamide derivatives. ontosight.ai This group can participate in hydrogen bonding, acting as a hydrogen bond acceptor, which can be crucial for interactions with biological targets like enzymes and receptors. ontosight.ai

The introduction of alkyl or aryl groups to the sulfamoyl moiety can enhance the lipophilicity of the compound, potentially leading to improved cellular uptake and biological activity. ontosight.ai However, modifications to the sulfamoyl group can also impact brain penetration. For instance, some studies suggest that a sulfamoyl substituent may not be optimal for compounds intended to cross the blood-brain barrier. researchgate.net

In the context of antibacterial agents, the sulfamoyl group is a defining feature of sulfonamides, where it plays a role in inhibiting bacterial growth. ontosight.aimdpi.com Modifications to this group are explored to design new sulfa drug analogues with improved properties. ontosight.ai For other biological activities, such as anti-inflammatory or anticancer effects, the sulfamoyl group's contribution is also under investigation. ontosight.ai Research on sulfamoyl carboxamide derivatives has shown a range of activities including antioxidant and antimicrobial effects. ontosight.ai

Interactive Table: Effects of Sulfamoyl Group Modifications

| Modification | Impact | Biological Context | Reference |

|---|---|---|---|

| Alkyl/aryl substitution | Enhanced lipophilicity, potentially improved cellular uptake | General | ontosight.ai |

| Presence of sulfamoyl group | May hinder brain penetration | CNS-acting drugs | researchgate.net |

| Core functional group | Inhibition of bacterial growth | Antibacterial sulfonamides | ontosight.aimdpi.com |

| Hydrogen bond acceptor | Interaction with biological targets | General | ontosight.ai |

Influence of Side Chain Modifications on Receptor/Enzyme Selectivity

Modifications to the side chain attached to the benzamide nitrogen have a profound effect on receptor and enzyme selectivity. The nature of the amine group in the side chain, as well as the length and flexibility of the linker, are critical determinants of pharmacological activity. nih.govontosight.ai

For instance, in a series of (aminomethyl)benzamides with antipsychotic potential, the structure of the side chain was a key factor in their affinity for dopamine D2, serotonin (B10506) 5-HT1A, and α1-adrenergic receptors. acs.org The replacement of a piperidine (B6355638) ring with a tropane (B1204802) ring in certain analogues has been shown to reverse the selectivity for dopamine D2 and D3 receptors. researchgate.net

The N-substituents on the side chain amine also play a significant role. In N-phenyl benzamide series, analogues with bulky N-substituents demonstrated the highest affinity for the estrogen receptor. researchgate.net Furthermore, the length of the aliphatic or aryl spacers in the side chain can be crucial for dopamine D3 receptor selectivity, with more extended and linear conformations being favorable. researchgate.net

Interactive Table: Influence of Side Chain Modifications on Selectivity

| Side Chain Modification | Impact on Selectivity | Target Receptors/Enzymes | Reference |

|---|---|---|---|

| Replacement of piperidine with tropane ring | Reversed selectivity | Dopamine D2/D3 Receptors | researchgate.net |

| Bulky N-substituents | Higher affinity | Estrogen Receptor | researchgate.net |

| Extended, linear aliphatic/aryl spacers | Increased selectivity | Dopamine D3 Receptor | researchgate.net |

| Varied amine group and linker length | Modulated affinity | Dopamine D2, Serotonin 5-HT1A, α1-Adrenergic Receptors | nih.govacs.org |

Stereochemical Considerations in Pharmacological Efficacy and Selectivity

Stereochemistry is a critical factor in the pharmacological profile of many benzamide derivatives, as the three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target. tandfonline.comontosight.ai Many drugs in this class are chiral and are often marketed as racemates, which are mixtures of enantiomers. tandfonline.com However, these enantiomers can have substantially different pharmacological activities and pharmacokinetic profiles. tandfonline.com

A prime example is amisulpride (B195569), a derivative of this compound. Its pharmacological activity is stereoselective. The (S)-enantiomer ((S)-amisulpride) exhibits a much higher affinity for dopamine D2 and D3 receptors, which are associated with its antipsychotic effects. wikipedia.orgresearchgate.netacs.org Conversely, the (R)-enantiomer ((R)-amisulpride) has a higher affinity for the serotonin 5-HT7 receptor, which is thought to mediate its antidepressant effects. wikipedia.orgresearchgate.netacs.org Studies have shown that the D2 receptor has an almost 40-fold selectivity for the S-enantiomer, while the 5-HT7 receptor has a greater than 50-fold preference for the R-enantiomer. researchgate.netacs.orgacs.org This highlights how racemic dosing can lead to polypharmacy, where a single drug engages multiple targets. researchgate.netacs.orgacs.org

The discriminative stimulus effects of amisulpride are also stereoselective, with the (S)-isomer being more potent than the racemate and the (R)-isomer. nih.gov This stereoselectivity underscores the importance of considering the individual enantiomers in drug development to optimize therapeutic effects and minimize off-target activities. tandfonline.com

Interactive Table: Stereoselectivity of Amisulpride Enantiomers

| Enantiomer | Higher Affinity Receptor | Associated Effect | Reference |

|---|---|---|---|

| (S)-amisulpride | Dopamine D2/D3 | Antipsychotic | wikipedia.orgresearchgate.netacs.org |

| (R)-amisulpride | Serotonin 5-HT7 | Antidepressant | wikipedia.orgresearchgate.netacs.org |

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding the key structural features that drive biological effects. researchgate.netdoi.orgqsartoolbox.org

For benzamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. researchgate.net For a series of N-phenyl-3-sulfamoyl-benzamide-based hepatitis B virus capsid assembly inhibitors, robust CoMFA and CoMSIA models were developed with high predictive ability. researchgate.net The contour maps generated from these models, in conjunction with molecular docking, provide insights into the structure-activity relationships and can guide the design of more potent inhibitors. researchgate.net

QSAR studies have also been applied to understand the lipophilicity and retention behavior of antidepressants, including benzamide derivatives. researchgate.netresearchgate.net Such models can help in predicting the ability of a compound to cross the blood-brain barrier, a crucial property for CNS-active drugs. researchgate.net The development of QSAR models for various benzamide derivatives targeting different biological systems continues to be an active area of research, aiding in the rational design of new therapeutic agents. tandfonline.comajchem-a.com

V. Preclinical Pharmacological and Toxicological Research

In Vitro Efficacy Studies

In vitro studies are crucial for elucidating the mechanism of action and potency of a compound at the cellular and molecular level. For the sulfamoylbenzamide class of molecules, these studies have primarily involved cell-based and enzyme-based assays.

Cell-based assays are instrumental in confirming that a compound interacts with its intended target within a biological context and elicits a functional response. Derivatives of the 2-Methoxy-5-sulfamoylbenzamide scaffold have been notably evaluated for their antiviral properties using various human hepatoma cell lines that support Hepatitis B virus (HBV) replication.

A key finding from a high-throughput screening of approximately 26,900 small molecules was the identification of a series of sulfamoylbenzamide (SBA) derivatives that markedly decreased the levels of cytoplasmic HBV DNA nih.govmedchemexpress.com. The functional activity of these compounds was further characterized in several cell lines:

AML12HBV10: A stable mouse hepatocyte-derived cell line that supports high levels of HBV replication in a tetracycline-inducible manner, making it suitable for rapid screening of antiviral effects medchemexpress.comresearchgate.net.

HepDES19: A human hepatoma cell line used to confirm the antiviral activity of representative sulfamoylbenzamide compounds nih.gov.

HepG2.2.15 and HepG2.117: Stably transfected cell lines that consistently secrete HBV virion particles, serving as reliable models for assessing antiviral drugs against both acute and chronic infection paradigms nih.gov.

In these cellular models, the primary mechanism of action was determined to be the dose-dependent inhibition of the formation of pregenomic RNA (pgRNA)-containing nucleocapsids, an essential step in the HBV replication cycle nih.govmedchemexpress.com.

Enzyme-based assays provide a direct measure of a compound's ability to inhibit or activate a specific enzyme. Sulfamoylbenzamide derivatives have been evaluated against several enzyme targets.

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): A series of sulfamoyl benzamide (B126) derivatives were tested for their inhibitory potential against four isoforms of h-NTPDases (1, 2, 3, and 8) using a malachite green assay rsc.orgrsc.org. This assay measures the enzyme's activity by quantifying the phosphate (B84403) released from ATP hydrolysis. Several derivatives were identified as potent and selective inhibitors of different h-NTPDase isozymes, with IC50 values in the sub-micromolar to micromolar range rsc.org. For instance, compound 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) was a selective inhibitor of h-NTPDase8, while compound 4d was highly potent against h-NTPDase2 rsc.org.

Renal Outer Medullary Potassium (ROMK) Channel: A novel series of 3-sulfamoylbenzamide (B74759) derivatives were identified as inhibitors of the ROMK channel, a target for novel diuretic agents nih.gov. The inhibitory potency was determined using a thallium (Tl+) flux assay in HEK-293 cells expressing the human ROMK channel. This assay serves as a well-established surrogate for measuring potassium (K+) conductance nih.gov. Optimization of the initial hit from this screening led to the development of compounds with significant potency.

| Compound Derivative | Target | Assay Type | Potency (IC50) | Reference |

|---|---|---|---|---|

| 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) | h-NTPDase8 | Malachite Green | 0.28 µM | rsc.org |

| 4d | h-NTPDase2 | Malachite Green | 0.13 µM | rsc.org |

| 3j | h-NTPDase2 | Malachite Green | 0.29 µM | rsc.orgrsc.org |

| 12 (N-4-chlorophenyl sulfonamide derivative) | ROMK Channel | Tl+ Flux | 85 nM | nih.gov |

| 13 (N-4-(oxazol-5-yl)phenyl analogue) | ROMK Channel | Tl+ Flux | 35 nM | nih.gov |

| (-)-16 (PF-06807656) | ROMK Channel | Tl+ Flux | 160 nM | nih.gov |

In Vivo Efficacy Assessments in Relevant Disease Models

Following promising in vitro results, compounds are advanced to in vivo studies using animal models that mimic human diseases to assess their efficacy in a whole-organism context.

The benzamide chemical class, which includes this compound, has been extensively studied for its effects on the central nervous system. Various animal models are employed to evaluate potential therapeutic efficacy for neurological disorders.

Schizophrenia: Animal models often aim to replicate the positive, negative, and cognitive symptoms of schizophrenia. Drug-induced models are common, using non-competitive NMDA receptor antagonists like MK-801 or phencyclidine (PCP), or dopamine-releasing agents like amphetamine scantox.comacnp.orgnih.gov. Key behavioral readouts in these models include assessments of hyperactivity in an open field test, stereotyped behaviors, and deficits in sensory processing or cognitive tasks like reversal learning scantox.comacnp.org.

Depression: The most widely used animal models for depression assess behavioral despair and anhedonia. The Forced Swim Test (FST) is a common model where the duration of immobility of a rodent in an inescapable cylinder of water is measured as an indicator of a depression-like state mdpi.comresearchgate.netnih.gov. Another model is the Chronic Despair Model (CDM), which involves forced swimming over consecutive days to induce a more sustained state of behavioral despair, better reflecting the chronic nature of depression in humans nih.gov.

Parkinson's Disease: Models of Parkinson's disease typically involve inducing the degeneration of dopaminergic neurons in the substantia nigra. This is often achieved through the administration of neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in rodents or non-human primates nih.govnih.govmdpi.com. Genetic models, which involve the manipulation of genes linked to familial Parkinson's disease (e.g., SNCA, LRRK2), are also used to study disease mechanisms and test new therapies nih.govmdpi.com. Efficacy is assessed by measuring motor deficits and the extent of dopaminergic cell loss nih.gov.

Disorders of gastrointestinal (GI) motility involve abnormal intestinal contraction and transit nih.gov. In vivo models are essential for evaluating prokinetic or antikinetic drug candidates. A common method involves the assessment of intestinal transit using a visible marker, such as a charcoal meal ijper.orgresearchgate.net. In this model, animals are administered the test compound followed by a charcoal suspension. After a set time, the distance traveled by the charcoal through the small intestine is measured to determine the rate of transit researchgate.net. Studies on sulpiride (B1682569), a substituted benzamide, have shown that it can produce an excitatory effect on gastrointestinal movements in dogs, stimulating intramural cholinergic neurons to enhance motility researchgate.net.

While in vitro studies showed that sulfamoylbenzamide derivatives potently inhibit HBV replication, a critical step is to confirm these findings in vivo. The selection of an appropriate animal model is crucial. Mechanistic studies revealed that these compounds were specific to HBV and did not inhibit the replication of other animal hepadnaviruses, such as woodchuck hepatitis virus (WHV) and duck hepatitis B virus (DHBV), in cell culture nih.govmedchemexpress.com. This specificity indicates that common animal models utilizing WHV or DHBV would not be suitable for evaluating the in vivo efficacy of this particular class of compounds. Therefore, future in vivo assessments would require transgenic mouse models that support HBV replication to properly evaluate the therapeutic potential of this compound derivatives against Hepatitis B.

Metabolic Disorder Models (e.g., Type 2 Diabetes)

No preclinical studies investigating the effects of this compound in animal models of type 2 diabetes or other metabolic disorders have been found.

Inflammation Models

There is no available data from preclinical inflammation models specifically examining the activity of this compound.

Preclinical Pharmacodynamics (PD) Investigations

Biomarker Identification and Validation in Animal Models

Information regarding the identification and validation of biomarkers in animal models following exposure to this compound is not available.

Dose-Response Characterization in Vivo

There are no published in vivo studies that characterize the dose-response relationship of this compound.

Preclinical Toxicology Studies (for research purposes)

Acute and Repeated Dose Toxicity Studies in Relevant Species

Specific acute and repeated dose toxicity studies for this compound in any relevant species have not been reported in the available literature. Toxicological assessments have concentrated on the parent drug, Sulpiride.

Target Organ Toxicity Identification

Preclinical studies on Sulpiride and Amisulpride (B195569) have identified several potential target organs for toxicity. The primary systems affected appear to be the cardiovascular, central nervous, hepatic, renal, and reproductive systems.

Cardiovascular System: Both Sulpiride and Amisulpride have been associated with cardiotoxic effects in preclinical and clinical observations. A significant concern is the prolongation of the QT interval, which can lead to life-threatening arrhythmias such as Torsades de Pointes mja.com.au. In canine models, Sulpiride administration resulted in a dose-dependent prolongation of the QT interval nih.gov. Overdoses of Amisulpride have been linked to severe cardiac toxicity, including significant QT prolongation and Torsades de Pointes mja.com.aulitfl.comaustin.org.aubohrium.com.

Central Nervous System (CNS): As dopamine (B1211576) D2 and D3 receptor antagonists, both compounds exert significant effects on the CNS. Toxic effects can manifest as sedation, and in cases of overdose, coma and seizures have been observed with Amisulpride litfl.com.

Hepatic and Renal Systems: Studies on Sulpiride have indicated a toxic effect on the hepatorenal system researchgate.net. While generally considered to have minimal liver metabolism, rare instances of acute hepatitis have been associated with Sulpiride saspublishers.comresearchgate.net. Most antipsychotics, with the exception of Sulpiride and Amisulpride, are metabolized by the cytochrome P450 system in the liver nih.govsemanticscholar.orgnih.gov.

Reproductive System: Preclinical studies in female rats have shown that Sulpiride can induce ovarian toxicity. Findings included an increase in atretic follicles and follicular cysts, as well as a decrease in large follicles nih.gov.

The following table summarizes the identified target organ toxicities for Sulpiride and Amisulpride based on available research.

| Compound | Target Organ System | Specific Toxic Effects Observed |

| Sulpiride | Cardiovascular | QT interval prolongation, potential for Torsades de Pointes. nih.gov |

| Central Nervous System | Neuroleptic effects. | |

| Hepatic | Toxic effect on the liver, rare acute hepatitis. researchgate.netsaspublishers.comresearchgate.net | |

| Renal | Toxic effect on the kidneys. researchgate.net | |

| Reproductive (female) | Increased atretic follicles, follicular cysts, decreased large follicles. nih.gov | |

| Amisulpride | Cardiovascular | QT interval prolongation, Torsades de Pointes, bradycardia, hypotension. mja.com.aulitfl.comnih.govnih.gov |

| Central Nervous System | Sedation, coma, seizures (in overdose). litfl.com |

Assessment of Reversibility of Toxic Effects

The available data on the reversibility of toxic effects for Sulpiride and Amisulpride is limited, with some information suggesting that certain effects may be transient and resolve upon cessation of the drug.

Cardiovascular Effects: For Amisulpride, a case report of a patient who developed an elevation of creatine (B1669601) kinase-MB (an indicator of heart muscle damage) and bradycardia showed that these parameters normalized after the medication was stopped, indicating reversibility of these specific cardiac effects nih.govnih.gov. In cases of Amisulpride overdose leading to QT prolongation, electrocardiogram (ECG) monitoring is recommended until the QT interval normalizes, suggesting an expectation of reversibility mja.com.aulitfl.com.

Hepatic Effects: Drug-induced steatosis (fatty liver) is generally considered to be a reversible condition semanticscholar.org. For Sulpiride, which is noted as being one of the less hepatotoxic neuroleptics, the rare reported cases of acute hepatitis showed a good clinical and biological evolution after discontinuation of the drug saspublishers.comresearchgate.net.

Reproductive Effects: The study that identified ovarian toxicity with Sulpiride in female rats did not provide information on the reversibility of these effects after the cessation of treatment nih.gov.

The table below outlines the available information on the reversibility of toxic effects for Sulpiride and Amisulpride.

| Compound | Toxic Effect | Reversibility |

| Sulpiride | Acute Hepatitis | Reported to resolve after drug discontinuation. saspublishers.comresearchgate.net |

| Ovarian Toxicity | Reversibility not documented in the reviewed study. nih.gov | |

| Amisulpride | Elevated Creatine Kinase-MB | Reversible upon discontinuation. nih.govnih.gov |

| Bradycardia | Reversible upon discontinuation. nih.govnih.gov | |

| QT Prolongation | Expected to normalize after drug clearance. mja.com.aulitfl.com |

Vi. Computational Chemistry and in Silico Modeling in Drug Discovery

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of drug candidates. For scaffolds related to 2-Methoxy-5-sulfamoylbenzamide, docking studies have been instrumental in elucidating their interactions with various biological targets.

A key example involves the parent drug, Sulpiride (B1682569), for which this compound is a primary structural component and metabolite. In silico studies have shown that Sulpiride selectively antagonizes Dopamine (B1211576) D2 and D3 receptors. Molecular docking simulations suggest that Sulpiride may interact with key amino acid residues such as Asp-119 and Phe-417 within the binding pocket of these receptors drugbank.com. The interactions are primarily driven by hydrogen bonds formed by the sulfamoyl and amide groups, and van der Waals interactions involving the methoxy-substituted benzene (B151609) ring.

In broader studies involving derivatives, the this compound scaffold is frequently used as a foundation for designing new inhibitors. For instance, docking studies on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase revealed favorable binding energies and specific interactions within the enzyme active sites tandfonline.com. These simulations are critical for explaining the structure-activity relationships (SAR) observed in experimental assays.

Table 1: Representative Molecular Docking Results for Benzamide (B126) Derivatives

| Target Protein | Ligand Class | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Dopamine D2/D3 Receptor | Sulpiride | Not specified | Asp-119, Phe-417 drugbank.com |

| α-glucosidase | Sulfamoylbenzamide derivatives | -8.0 to -10.2 tandfonline.com | Not specified |

| α-amylase | Sulfamoylbenzamide derivatives | -8.3 to -11.1 tandfonline.com | Not specified |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes, allowing researchers to study their conformational changes and the stability of binding over time. This method complements the static picture provided by molecular docking.

MD simulations have been employed to study the stability of complexes involving Sulpiride and its derivatives. For example, simulations performed on supramolecular formulations of Sulpiride helped to understand intermolecular interactions and phase transformations at a quantum mechanics level researchgate.nettandfonline.com. For related sulfamoylbenzamide derivatives, MD simulations have been used to validate docking results. Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time often suggests the stability of the ligand within the binding site of target proteins tandfonline.comnih.govresearchgate.net. A stable RMSD indicates that the ligand does not diffuse away from the binding pocket and maintains a consistent binding pose, reinforcing the predictions made by docking studies.

These simulations are also critical for understanding the flexibility of the binding site and the role of water molecules, which can mediate interactions between the ligand and the protein.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold serves as an excellent starting point for designing chemical libraries for virtual screening campaigns.

Structure-based virtual screening has been successfully used to discover novel inhibitors from libraries of benzamide derivatives. In one study, this approach led to the identification of alkoxy benzamide derivatives as new inhibitors of the BPTF bromodomain nih.gov. Similarly, ligand-based virtual screening, which uses the structure of a known active compound as a template, has been applied to benzimidazole (B57391) derivatives to find potential inhibitors against parasitic enzymes nih.govmdpi.com.

The process typically involves:

Library Generation: Creating a virtual library of compounds based on the this compound core, with various substitutions at different positions.

High-Throughput Docking: Docking the entire library of compounds into the active site of the target protein.

Hit Selection: Ranking the compounds based on their docking scores and visual inspection of their binding modes to select promising candidates for further experimental testing.

This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, accelerating the drug discovery process.

Predictive Models for Biological Activity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of novel, unsynthesized compounds.

Numerous QSAR studies have been conducted on benzamide and sulfonamide derivatives to develop predictive models for various biological activities, including antimicrobial and anticancer effects tandfonline.comjbclinpharm.orgqub.ac.ukqub.ac.uk. These models are typically built using a set of known active and inactive compounds (a training set) and are validated using an external set of compounds (a test set).

The models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties). For instance, a 3D-QSAR study on benzamide derivatives as ROCK1 inhibitors resulted in robust models that provided theoretical direction for designing new, more potent inhibitors tandfonline.com. Similarly, QSAR models for aryl sulfonamide derivatives as Mcl-1 inhibitors have helped to elucidate the influence of structure and chirality on inhibitory activity qub.ac.ukqub.ac.uk. These predictive models are powerful tools for optimizing lead compounds and designing new analogues with enhanced activity and selectivity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulpiride |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide |

| Alkoxy benzamide |

| Benzimidazole |

Vii. Analytical Methodologies for Research, Development, and Quality Control

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatography is an indispensable tool for separating "2-Methoxy-5-sulfamoylbenzamide" from impurities, starting materials, and other related substances. The choice of technique depends on the specific analytical goal, such as purity testing, stability studies, or quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of "this compound." Reversed-phase HPLC (RP-HPLC) is the most common mode used, leveraging a nonpolar stationary phase (like C18 or C8) and a polar mobile phase to separate compounds based on their hydrophobicity.

Detailed research has led to the development of various stability-indicating HPLC methods, which are capable of separating the primary compound from its degradation products. nih.gov Method parameters are carefully optimized to achieve adequate resolution and peak shape. Key variables in method development include the type of stationary phase, the composition and pH of the mobile phase, flow rate, and detector wavelength. For instance, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol) is frequently employed. nih.govresearchgate.net Detection is typically performed using a UV detector, with the wavelength selected based on the chromophoric properties of the benzamide (B126) structure, often around 225 nm or 257 nm. bbrc.in

The following table summarizes typical conditions used in HPLC methods for the analysis of related benzamide compounds, which are applicable for the analysis of "this compound."

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase (Column) | Reversed-phase Cyano (250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net | Reversed-phase C18 (250 mm x 4.0 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Water (70:30 v/v), pH 7 nih.govresearchgate.net | Acetonitrile: 0.01 M Dihydrogenphosphate buffer (45:55 v/v), pH 4.0 nih.govresearchgate.net | Acetonitrile: Methanol: Water: Britton-Robinson buffer (20:20:40:20 v/v/v/v), pH 9 |

| Flow Rate | Not Specified | 1.0 mL/min nih.govresearchgate.net | 0.6 mL/min |

| Detection | UV at 221 nm nih.govresearchgate.net | Fluorescence (Ex: 300 nm, Em: 365 nm) nih.govresearchgate.net | UV at 225 nm |

This table is interactive. Click on the headers to sort the data.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and much faster analysis times. researchgate.net UPLC methods are particularly valuable in high-throughput screening and for resolving complex mixtures containing closely related impurities.

For "this compound," a UPLC method would offer a rapid and efficient means for quality control, allowing for the detection of trace-level impurities within a run time of just a few minutes. researchgate.net The fundamental principles are similar to HPLC, involving a stationary phase, a mobile phase, and a detector, but the system is engineered to withstand the higher backpressures generated by the densely packed columns.

The table below outlines a representative UPLC method developed for a structurally similar compound, demonstrating the typical parameters.

| Parameter | Condition |

| Stationary Phase (Column) | C18 (100 mm x 2.1 mm, 1.7 µm) researchgate.net |

| Mobile Phase | Buffer: Acetonitrile (50:50 v/v) researchgate.net |

| Flow Rate | 0.20 mL/min researchgate.net |

| Detection | Photodiode Array (PDA) at 280 nm researchgate.net |

| Run Time | 3 minutes researchgate.net |

This table is interactive. Click on the headers to sort the data.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for the quantification of "this compound" in complex biological matrices like plasma or saliva. nih.govnih.gov It is also the definitive method for identifying and characterizing metabolites formed in vivo or in vitro. The technique combines the separation capabilities of liquid chromatography (either HPLC or UPLC) with the mass analysis capabilities of mass spectrometry. kuleuven.be

In a typical LC-MS/MS workflow, the compound is first separated from matrix components on a chromatographic column. The eluent is then introduced into the mass spectrometer's ion source, where the molecules are ionized, commonly using electrospray ionization (ESI). The resulting ions are separated in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification at very low concentrations. nih.gov

This methodology has been successfully applied to the analysis of structurally related antipsychotic drugs, demonstrating its utility for "this compound." nih.govnih.gov The development of such methods requires careful optimization of both chromatographic separation and mass spectrometric parameters, including the selection of precursor and product ion transitions.

| Parameter | Condition for a Related Compound (Amisulpride) |

| Chromatography | Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm) nih.gov |

| Mobile Phase | 0.2% Formic acid: Methanol (35:65 v/v) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Transition (m/z) | 370.1 → 242.1 nih.gov |

| Application | Quantification in human plasma nih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of "this compound." These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecular framework.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the ¹H NMR spectrum would exhibit characteristic signals: a singlet for the methoxy (B1213986) (-OCH₃) protons typically appearing around 3.8-4.0 ppm, distinct signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons on the benzene (B151609) ring, and broad signals for the amine (-NH₂) protons of the sulfonamide and amide (-CONH₂) groups. acdlabs.com

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum would show unique resonances for the methoxy carbon (around 55-60 ppm), the aromatic carbons (in the 110-160 ppm range), and the carbonyl carbon of the amide group (typically downfield, around 165-170 ppm). acdlabs.com

The following table details the expected chemical shifts for the key nuclei in "this compound."

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Methoxy (-OCH₃) | ~3.9 (singlet) acdlabs.com |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 (multiplets/doublets) |

| ¹H | Sulfonamide (-SO₂NH₂) | Variable, broad singlet |

| ¹H | Amide (-CONH₂) | Variable, broad singlet |

| ¹³C | Methoxy (-OCH₃) | ~56 acdlabs.com |

| ¹³C | Aromatic (Ar-C) | 110 - 160 |

| ¹³C | Carbonyl (-C=O) | ~168 |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the molecule's functional groups.

For "this compound," the IR spectrum would display characteristic absorption bands confirming its structure. Key vibrations include the N-H stretches from the primary amide and sulfonamide groups, typically seen as one or two bands in the 3200-3400 cm⁻¹ region. The C=O stretch of the amide group gives a strong, sharp absorption band around 1640-1680 cm⁻¹. The sulfonamide group is characterized by two strong S=O stretching bands, typically found near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C-O stretch of the methoxy group would also be present.

The table below lists the principal IR absorption frequencies expected for "this compound."

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Amide & Sulfonamide | N-H stretch | 3200 - 3400 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H (in -OCH₃) | C-H stretch | 2850 - 3000 |

| Amide C=O | C=O stretch | 1640 - 1680 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Sulfonamide S=O | Asymmetric S=O stretch | ~1350 |

| Sulfonamide S=O | Symmetric S=O stretch | ~1160 |

| Aryl Ether C-O | C-O stretch | 1200 - 1275 |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The benzamide structure in this compound contains aromatic rings and carbonyl groups, which act as chromophores, making this technique suitable for its quantification. The principle of UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

In practice, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). This provides high sensitivity and minimizes interference. For this compound and structurally similar compounds, the selection of an appropriate wavelength is critical for accurate quantification.

Research on related compounds provides insight into the typical spectral characteristics. For instance, a spectroscopic method developed for Levosulpiride and a related compound identified an iso-absorptive point at 231.50 nm and a λmax at 240.60 nm for measurement. i-scholar.in Another study involving the analysis of Sulpiride (B1682569) reported absorption maxima at 213 nm and 288 nm. researchgate.net Furthermore, densitometric scanning of thin-layer chromatography plates for Sulpiride and its impurity, methyl-5-sulphamoyl-2-methoxybenzoate, was effectively performed at 240 nm. nih.gov These values are indicative of the UV absorption range for this class of substituted benzamides and are relevant for developing quantitative methods for this compound.

Table 1: UV-Vis Spectroscopic Data for Related Benzamide Compounds

| Compound | Wavelength(s) (nm) | Method |

|---|---|---|

| Levosulpiride & Impurity | 231.50 (iso-absorptive), 240.60 (λmax) | Q Absorbance Ratio Method i-scholar.in |

| Sulpiride | 213, 288 | UV-Vis Spectroscopy researchgate.net |

| Sulpiride & Impurity | 240 | TLC-Densitometry nih.gov |

| Sulpiride | 243 | HPLC-UV nih.gov |

This interactive table summarizes key UV-Vis spectroscopic parameters used in the analysis of compounds structurally related to this compound.

Advanced Analytical Approaches for Complex Sample Matrices

While UV-Vis spectroscopy is a powerful tool for analyzing pure substances or simple mixtures, its selectivity is limited. For the analysis of this compound in complex sample matrices, such as in pharmaceutical formulations, biological fluids, or during synthesis where various intermediates and impurities may be present, more advanced analytical approaches are required. synthinkchemicals.comdaicelpharmastandards.com These methods typically involve a separation step to isolate the analyte of interest from the matrix components before quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. daicelpharmastandards.com HPLC utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the adsorbent material, causing them to separate. Coupled with a UV detector, HPLC allows for the highly selective and sensitive quantification of the target compound. For example, an HPLC method with UV detection at 226 nm was developed for the analysis of Sulpiride and Sultopride in body fluids. nih.gov Another HPLC method for the simultaneous determination of Mebeverine hydrochloride and Sulpiride used UV detection at 243 nm. nih.gov

Thin-Layer Chromatography (TLC) combined with densitometry is another valuable technique for the quantitative analysis and purity control of Sulpiride and its impurities. nih.gov This method involves spotting the sample on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system to separate the components. The separated spots are then quantified by scanning the plate with a densitometer at a specific wavelength. A method for determining Sulpiride and its impurities, 2-aminomethyl-1-ethylpyrrolidine and methyl-5-sulphamoyl-2-methoxybenzoate, utilized this approach, scanning the plate at 240 nm. nih.gov

These chromatographic techniques are essential for impurity profiling, stability testing, and pharmacokinetic studies, providing the necessary specificity and sensitivity to analyze this compound in challenging sample matrices. nih.govsynthinkchemicals.com

Table 2: Chromatographic Methods for Analysis of Related Benzamides

| Technique | Stationary Phase | Mobile Phase | Detection | Analyte(s) |

|---|---|---|---|---|

| HPLC | Reversed-phase, Bondapak CN | Not Specified | UV at 243 nm | Sulpiride, Mebeverine hydrochloride nih.gov |

| HPLC | Not Specified | Not Specified | UV at 226 nm | Sulpiride, Sultopride nih.gov |

This interactive table details advanced analytical methods used for compounds related to this compound, highlighting the conditions used for separation and detection.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-aminomethyl-1-ethylpyrrolidine |

| Levosulpiride |

| Mebeverine hydrochloride |

| Methyl 2-methoxy-5-sulfamoylbenzoate |

| Sulpiride |

Viii. Future Research Directions and Emerging Applications

Development of Highly Selective 2-Methoxy-5-sulfamoylbenzamide Analogues

A primary focus of current research is the rational design and synthesis of novel this compound analogues with enhanced selectivity for their biological targets. By systematically modifying the chemical structure, scientists aim to improve potency and minimize off-target effects.

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on substituted sulfamoyl benzamidothiazoles has demonstrated that specific substitutions on the thiazole (B1198619) ring and the benzoyl-4-(sulfonylpiperidine) moiety can significantly impact NF-κB activation. nih.gov These studies help to identify which parts of the molecule can be altered to improve its properties. nih.gov In the context of antiviral research, particularly against Hepatitis B Virus (HBV), SAR studies have been instrumental. Modifications to the sulfamoylbenzamide structure have led to the development of derivatives with submicromolar antiviral activity. For example, altering the substituents on the phenyl ring and the amine of the sulfonamide group has been shown to enhance anti-HBV efficacy. mdpi.com

One strategy to improve drug-like properties is the introduction of different chemical groups. For example, the synthesis of phenylboronic acid-bearing derivatives of a sulfamoylbenzamide compound showed improved water solubility compared to the parent compound while maintaining comparable anti-HBV activity. nih.gov

| Compound/Analogue | Modification | Observed Effect |

| Phenylboronic acid-bearing derivative | Introduction of phenylboronic acid | Improved water solubility, comparable anti-HBV activity nih.gov |

| Substituted sulfamoyl benzamidothiazoles | Systematic modification of the thiazole ring and benzoyl-4-(sulfonylpiperidine) moiety | Varied NF-κB activation, informing on positions that tolerate modification nih.gov |

| N-4-(isoxazol-5-yl)phenyl and N-4-chlorophenyl sulfonamides | Variation of the sulfanilide aromatic ring substituent | Improved ROMK potency nih.gov |

Exploration of Novel Therapeutic Indications for the Sulfamoylbenzamide Scaffold

The sulfamoylbenzamide scaffold is being investigated for a growing number of therapeutic applications beyond its traditional uses. This exploration is driven by a deeper understanding of its diverse biological activities.

Antiviral Activity: A significant area of research is the development of sulfamoylbenzamide derivatives as antiviral agents, particularly as HBV capsid assembly modulators. nih.govnih.gov These compounds can disrupt the formation of the viral capsid, a crucial step in the HBV life cycle. nih.govnih.gov Some analogues have demonstrated potent anti-HBV activity with low cytotoxicity. nih.gov The development of these compounds represents a promising strategy for treating chronic HBV infection. google.com

Anticancer Activity: Researchers are also exploring the anticancer potential of sulfamoylbenzamide derivatives. By creating hybrid compounds that combine fragments of known anticancer agents, scientists have developed novel derivatives with significant activity against various cancer cell lines, including breast, colorectal, and cervical cancer. sciforum.net For example, N-(4-acryloylphenyl)-2,4-dichloro-5-sulfamoylbenzamide derivatives have shown high cytotoxic activity against these cell lines. sciforum.net Other studies have focused on inhibiting signaling pathways crucial for cancer cell survival, such as the STAT3 signaling pathway. researchgate.net

Other Therapeutic Areas: The versatility of the sulfamoylbenzamide scaffold extends to other potential applications, including:

Anti-diabetic agents: Derivatives have been designed as glucokinase activators for the potential treatment of type 2 diabetes. scispace.comresearchgate.net

Anti-inflammatory agents: A hydroxyl-sulfonamide analogue has been developed as a novel NLRP3 inflammasome inhibitor for the potential treatment of multiple sclerosis. acs.orgrsc.org

Neurological disorders: Certain derivatives have been investigated for their potential in treating Parkinson's and Huntington's disease. beilstein-journals.org

Antimicrobial and antifungal agents: Benzamide (B126) derivatives have been studied for their potential antimicrobial and antifungal activities. ontosight.ai

Inhibitors of carbonic anhydrase: The sulfamoyl group is known to contribute to the inhibition of carbonic anhydrase enzymes, which are implicated in conditions like glaucoma and epilepsy. ontosight.aiontosight.ai

| Therapeutic Area | Mechanism/Target | Example Application |

| Antiviral | HBV capsid assembly modulation nih.govnih.govnih.gov | Treatment of chronic Hepatitis B google.com |

| Anticancer | Inhibition of STAT3 signaling researchgate.net | Treatment of various cancers sciforum.net |

| Anti-diabetic | Glucokinase activation scispace.comresearchgate.net | Management of type 2 diabetes |

| Anti-inflammatory | NLRP3 inflammasome inhibition acs.orgrsc.org | Treatment of multiple sclerosis |

| Neurological Disorders | Sirtuin 2 (SIRT2) inhibition beilstein-journals.org | Treatment of Parkinson's and Huntington's disease |

Integration of Artificial Intelligence and Machine Learning in Sulfamoylbenzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to sulfamoylbenzamide research is a promising future direction. These computational tools can accelerate the identification and optimization of new drug candidates.

Computational techniques like molecular docking and virtual screening are already being used to predict how sulfamoylbenzamide derivatives will interact with their biological targets. openmedicinalchemistryjournal.com For example, in the development of glucokinase activators, molecular docking studies were used to predict the binding interactions of synthesized compounds with the GK enzyme, and the results were consistent with in vivo antidiabetic activity. scispace.com Similarly, molecular dynamics simulations have been used to understand the structure-activity relationships of novel anti-HBV derivatives. nih.gov

AI and ML can further enhance these efforts by:

Predicting the properties of virtual compounds: This allows researchers to prioritize the synthesis of molecules with the highest likelihood of success.

Identifying novel drug targets: AI algorithms can analyze vast biological datasets to uncover new therapeutic opportunities for the sulfamoylbenzamide scaffold.

De novo drug design: These tools can generate entirely new molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com

Design of Targeted Delivery Systems for Enhanced Research Compound Efficacy

To improve the therapeutic effectiveness and reduce potential side effects of sulfamoylbenzamide-based compounds, researchers are developing targeted drug delivery systems. nih.gov These systems aim to deliver the drug specifically to the site of action, such as a tumor or an infected cell. nih.gov

Nanotechnology offers a promising approach for targeted delivery. openaccessjournals.com Nanoparticles, such as liposomes and polymeric nanoparticles, can be engineered to encapsulate sulfamoylbenzamide derivatives and carry them to the desired location in the body. openaccessjournals.com These nanoparticles can be designed to release the drug in response to specific triggers, such as changes in pH or temperature, further enhancing their precision. openaccessjournals.com

Different strategies for targeted delivery include:

Passive targeting: This relies on the natural accumulation of nanoparticles in certain tissues, such as tumors, due to their leaky blood vessels. nih.gov

Active targeting: This involves modifying the surface of nanoparticles with ligands (e.g., antibodies or peptides) that bind to specific receptors on target cells. frontiersin.org

The development of such advanced delivery systems holds the potential to maximize the therapeutic benefit of sulfamoylbenzamide compounds while minimizing their impact on healthy tissues. nih.gov

Collaborative Research Initiatives in Sulfamoylbenzamide Drug Discovery

The complexity of modern drug discovery necessitates a collaborative approach. Academic research institutions, pharmaceutical companies, and government agencies are increasingly forming partnerships to advance sulfamoylbenzamide research.